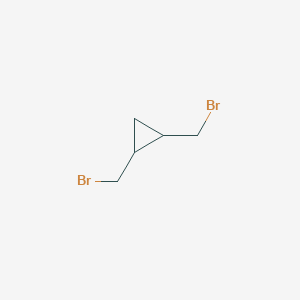

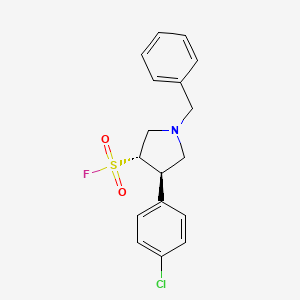

![molecular formula C13H21N3 B6600391 3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline CAS No. 2031422-06-5](/img/structure/B6600391.png)

3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of novel derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用

Drug Design and Synthesis

Piperidine derivatives, such as “3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . They show promising results in antiproliferation and antimetastatic effects on various types of cancers .

Antiviral Applications

Piperidine derivatives have shown potential as antiviral agents . Their unique structure allows them to interfere with viral replication processes, making them a valuable tool in the fight against various viral diseases .

Antimicrobial and Antifungal Applications

Piperidine derivatives are also being utilized as antimicrobial and antifungal agents . Their ability to disrupt the growth and reproduction of harmful microorganisms makes them effective in treating a variety of infections .

Anti-inflammatory and Analgesic Applications

Piperidine derivatives have been found to have anti-inflammatory and analgesic properties . This makes them useful in the treatment of conditions characterized by inflammation and pain .

Antipsychotic Applications

Piperidine derivatives are being used as antipsychotic agents . They can help manage symptoms of various psychiatric disorders, providing relief for those affected .

将来の方向性

作用機序

Target of Action

The primary target of 3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline is the Serine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in cell cycle regulation, particularly in response to DNA damage. By interacting with this target, the compound can influence cell cycle progression and DNA repair mechanisms.

Mode of Action

It is known that the compound interacts with its target, the serine/threonine-protein kinase chk1, potentially altering its activity . This interaction could lead to changes in the phosphorylation state of downstream proteins, affecting various cellular processes.

Biochemical Pathways

The biochemical pathways affected by 3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline are likely related to cell cycle regulation and DNA damage response, given the role of its primary target, Chk1 . The compound’s interaction with Chk1 could influence the activity of downstream proteins in these pathways, leading to alterations in cell cycle progression and DNA repair mechanisms.

Result of Action

The molecular and cellular effects of 3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline’s action are likely to be related to its influence on cell cycle regulation and DNA damage response. By interacting with Chk1, the compound could affect the phosphorylation state of downstream proteins, leading to changes in these cellular processes .

特性

IUPAC Name |

3-[[4-(aminomethyl)piperidin-1-yl]methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c14-9-11-4-6-16(7-5-11)10-12-2-1-3-13(15)8-12/h1-3,8,11H,4-7,9-10,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGBQRFRDCVRIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)CC2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[4-(Aminomethyl)piperidin-1-yl]methyl}aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600320.png)

![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B6600341.png)

![[(2R)-1-bromopropan-2-yl]benzene](/img/structure/B6600356.png)

![(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B6600398.png)

![2-Propenoic acid, 2-[(4-methylphenoxy)methyl]-](/img/structure/B6600405.png)